8-Propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
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Overview
Description
8-Propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound belongs to the class of spiro compounds, which are characterized by a spiro-connected bicyclic system. The presence of nitrogen atoms in the ring structure adds to its chemical versatility and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves the reaction of appropriate amines with cyclic anhydrides or isocyanates. One common method involves the cyclization of a diamine with a cyclic anhydride under controlled conditions to form the spirocyclic structure. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is typically carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and catalyst selection, is crucial to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
8-Propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The nitrogen atoms in the ring structure can participate in nucleophilic substitution reactions with appropriate electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can lead to the formation of amines or other reduced derivatives.
Scientific Research Applications
8-Propyl-1,3,8-triazaspiro[4
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a ligand for various biological receptors.
Medicine: Explored for its potential therapeutic effects, particularly as a delta opioid receptor agonist.
Industry: Utilized in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 8-Propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. For instance, as a delta opioid receptor agonist, it binds to the orthosteric site of the receptor, leading to the activation of downstream signaling pathways. This interaction can result in various physiological effects, including analgesia and modulation of mood .
Comparison with Similar Compounds
Similar Compounds
1,3,8-Triazaspiro[4.5]decane-2,4-dione: A structurally similar compound with potential biological activity.
8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione: Another derivative with similar chemical properties.
Uniqueness
8-Propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the propyl group at the 8-position may enhance its binding affinity to certain receptors and alter its pharmacokinetic properties.
Properties
Molecular Formula |
C10H17N3O2 |
---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
8-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
InChI |
InChI=1S/C10H17N3O2/c1-2-5-13-6-3-10(4-7-13)8(14)11-9(15)12-10/h2-7H2,1H3,(H2,11,12,14,15) |
InChI Key |
CITFTSZERJEKKN-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCC2(CC1)C(=O)NC(=O)N2 |
Origin of Product |
United States |
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